3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound. Its structure suggests potential pharmacological or biochemical applications, given the presence of multiple functional groups that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione generally involves multi-step organic synthesis methods. The process might start with the preparation of key intermediates like 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl and piperidine derivatives, which are then combined under controlled conditions to form the final compound.
Example reaction steps:
Formation of pyrrole derivative: This involves reacting 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the pyrrole ring.
Quinazoline synthesis: Using appropriate starting materials like 2-aminobenzoic acid and isatoic anhydride in a series of condensation reactions.
Coupling reactions: The pyrrole and quinazoline derivatives are then coupled, possibly through nucleophilic substitution or other suitable methods.
Industrial Production Methods
For industrial-scale production, methods might involve optimizing the synthesis routes to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors or automated synthesis might be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The pyrrole and piperidine rings can undergo oxidation under certain conditions, forming various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or the carbonyl group.
Substitution: The presence of fluorine and other active sites makes it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Halogens, acyl halides, amines.
Major Products Formed
Oxidation: Yields oxidized pyrrole derivatives and quinazoline oxides.
Reduction: Produces reduced piperidine derivatives and secondary alcohols.
Substitution: Leads to a variety of fluorinated and other substituted quinazolines.
Scientific Research Applications
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been investigated for a range of scientific applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, given its multiple reactive sites.
Biology: Studied for potential interactions with biological targets due to its diverse functional groups.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
This compound can exert its effects by interacting with specific molecular targets such as enzymes or receptors. Its action mechanism might involve binding to active sites, modifying the activity of target proteins, or altering signal transduction pathways. Given its structural complexity, it could influence multiple pathways simultaneously.
Comparison with Similar Compounds
When comparing 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione to other similar compounds, one must consider compounds with related structures such as:
4-(4-fluorophenyl)pyrroles: These share the pyrrole core but lack the quinazoline moiety.
Piperidinyl quinazolines: Compounds that share the quinazoline and piperidine units but vary in other substituents.
Fluoro-substituted aromatic compounds: These include a wide range of compounds where the fluorine atom provides unique reactivity.
Uniqueness:
The combination of a quinazoline core with a fluorophenyl-pyrrole and piperidine moiety makes it particularly unique.
Such a structure allows for versatile chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-17-7-5-15(6-8-17)16-13-21(26-14-16)23(31)28-11-9-18(10-12-28)29-22(30)19-3-1-2-4-20(19)27-24(29)32/h1-8,13-14,18,26H,9-12H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDVQWKFKJMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.